![molecular formula C24H22N2O B14300226 1-(4-Methyl-2,4-diphenyl-4,5-dihydro-1H-1,5-benzodiazepin-1-YL)ethan-1-one CAS No. 113714-13-9](/img/structure/B14300226.png)
1-(4-Methyl-2,4-diphenyl-4,5-dihydro-1H-1,5-benzodiazepin-1-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-2,4-diphenyl-4,5-dihydro-1H-1,5-benzodiazepin-1-YL)ethan-1-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including sedative, anxiolytic, and muscle relaxant properties
Vorbereitungsmethoden
The synthesis of 1-(4-Methyl-2,4-diphenyl-4,5-dihydro-1H-1,5-benzodiazepin-1-YL)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methyl-2,4-diphenyl-4,5-dihydro-1H-1,5-benzodiazepine with ethanone under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
1-(4-Methyl-2,4-diphenyl-4,5-dihydro-1H-1,5-benzodiazepin-1-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodiazepine ring, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other benzodiazepine derivatives, which are valuable in medicinal chemistry.
Biology: The compound’s interaction with biological systems is of interest for understanding its pharmacokinetics and pharmacodynamics.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of anxiety, insomnia, and muscle spasms.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes
Vergleich Mit ähnlichen Verbindungen
1-(4-Methyl-2,4-diphenyl-4,5-dihydro-1H-1,5-benzodiazepin-1-YL)ethan-1-one can be compared with other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. While all these compounds share a similar core structure, they differ in their pharmacological profiles, potency, and duration of action. The unique structural features of this compound contribute to its distinct pharmacokinetic properties and potential therapeutic applications .
Eigenschaften
113714-13-9 | |
Molekularformel |
C24H22N2O |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1-(2-methyl-2,4-diphenyl-1H-1,5-benzodiazepin-5-yl)ethanone |
InChI |
InChI=1S/C24H22N2O/c1-18(27)26-22-16-10-9-15-21(22)25-24(2,20-13-7-4-8-14-20)17-23(26)19-11-5-3-6-12-19/h3-17,25H,1-2H3 |
InChI-Schlüssel |
WMBFVMAOMVTATN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=CC=CC=C2NC(C=C1C3=CC=CC=C3)(C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.